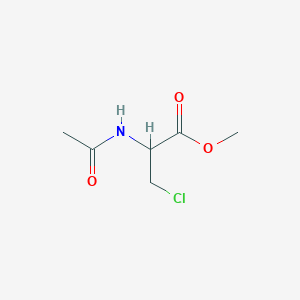

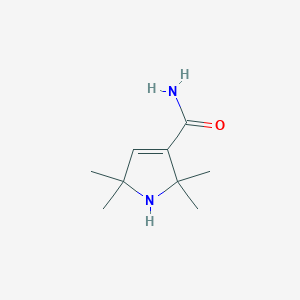

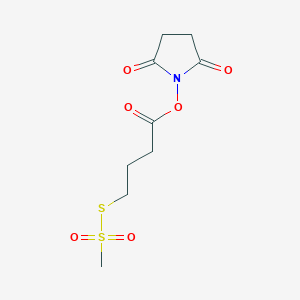

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate

説明

"2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate" is a chemical compound that may be involved in synthetic organic chemistry, particularly in the synthesis of pyrrolidine derivatives. These derivatives are significant due to their application in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrrolidines and pyrroles often involves stereoselective methods and chemoselective cycloaddition reactions. A notable method includes a one-pot stereoselective synthesis of electron-deficient 4-substituted (E,E)-1-arylsulfonylbuta-1,3-dienes and their chemoselective [3+2] cycloaddition with azomethine ylides to furnish functionalized 1,3,4-trisubstituted pyrrolidines. Oxidation of these cycloadducts under mild conditions provides trisubstituted pyrroles (Sankar, Mahalakshmi, & Balasubramanian, 2013).

科学的研究の応用

Application 1: Monoclonal Antibody Production Improvement

- Scientific Field : Biotechnology, specifically in the production of monoclonal antibodies .

- Summary of the Application : The compound is used to improve monoclonal antibody production in Chinese hamster ovary cell cultures . There is a continuous demand to improve monoclonal antibody production for medication supply and medical cost reduction .

- Methods of Application or Experimental Procedures : The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- Results or Outcomes : The compound was found to increase monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Application 2: Cross-linking Reagent

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : Bromoacetic acid N-hydroxysuccinimide ester, a compound similar to “2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate”, is used as a heterobifunctional cross-linking reagent . It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .

- Methods of Application or Experimental Procedures : The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .

- Results or Outcomes : This compound is used for cross-linking proteins and other biomolecules, which is a crucial step in many biochemical and molecular biology experiments .

Application 3: Labeling Reduced Cysteines in Proteins

- Scientific Field : Biochemistry .

- Summary of the Application : “2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate” is an aliphatic linker featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .

- Methods of Application or Experimental Procedures : The compound is used to label reduced cysteines in proteins. The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker .

- Results or Outcomes : This compound is used for labeling proteins, which is a crucial step in many biochemical and molecular biology experiments .

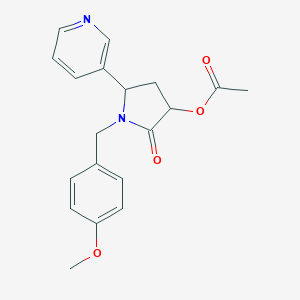

Application 4: Anti-tuberculosis Therapeutic Compound

- Scientific Field : Pharmacology .

- Summary of the Application : “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB)” was developed as an anti-tuberculosis therapeutic compound . It stimulated monoclonal antibody production in cell cultures .

- Methods of Application or Experimental Procedures : The compound was investigated for its effect on cell culture trends and the metabolism of recombinant Chinese hamster ovary cells under MPPB .

- Results or Outcomes : The compound was found to increase monoclonal antibody production . It might also be used to control the level of the galactosylation for the N-linked glycans .

Application 5: Synthesis of Pyrrole Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : The synthesis and properties of "4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)" . This compound is a pyrrole derivative, which are important in the synthesis of many natural products and pharmaceuticals .

- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the search results .

- Results or Outcomes : The outcomes of the synthesis are not provided in the search results .

Safety And Hazards

“2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate” is not intended for human or veterinary use1. It is important to handle it with appropriate safety measures. Unfortunately, specific safety and hazard information is not available.

将来の方向性

The future directions for the use of “2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate” are not clear from the available information. However, related compounds have shown potential in various areas of research, such as improving monoclonal antibody production2. Further research could reveal more applications for this compound.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLLSNVYXTICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400053 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

CAS RN |

690632-55-4 | |

| Record name | N-Succinimidyloxycarbonylpropyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

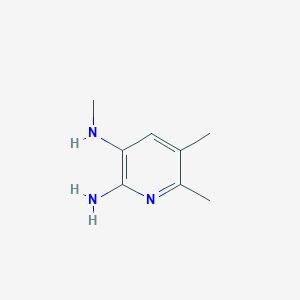

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)